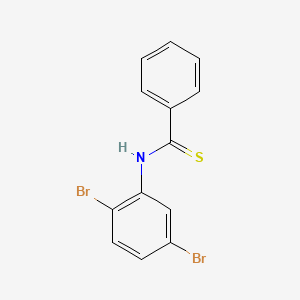

N-(2,5-Dibromophenyl)benzothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dibromophenyl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NS/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZADIUKALWURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587749 | |

| Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944719-96-4 | |

| Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of N-(2,5-Dibromophenyl)benzothioamide"

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2,5-Dibromophenyl)benzothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and detailed characterization of this compound, a compound of interest in medicinal chemistry and materials science. The synthesis is approached via a robust thionation reaction of the corresponding amide precursor, N-(2,5-Dibromophenyl)benzamide, using Lawesson's reagent. We delve into the causality behind experimental choices, from reaction setup to purification via recrystallization. The subsequent characterization section establishes a self-validating framework, employing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the molecular structure and purity of the target compound. This document is structured to serve as a practical laboratory guide and a reference for understanding the underlying chemical principles.

Synthesis Methodology: From Benzamide to Benzothioamide

The conversion of an amide to its thioamide analogue is a fundamental transformation in organic synthesis, often pivotal in modifying the electronic and biological properties of a molecule. Thioamides are known to be more reactive and possess different hydrogen bonding capabilities compared to their amide counterparts.[1] The most reliable and widely adopted method for this conversion is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), which serves as an efficient oxygen/sulfur exchange agent.[2][3]

Principle of Synthesis

The overall synthesis is a two-step process starting from commercially available materials. First, a standard nucleophilic acyl substitution is performed to create the amide precursor. Second, this amide is subjected to thionation using Lawesson's reagent.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of N-(2,5-Dibromophenyl)benzamide (Precursor)

Rationale: This standard Schotten-Baumann reaction couples an amine with an acid chloride. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Protocol:

-

In a round-bottom flask, dissolve 2,5-dibromoaniline (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N-(2,5-Dibromophenyl)benzamide. This product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Thionation to this compound

Rationale: Lawesson's reagent is preferred over other thiating agents like P₄S₁₀ because it is milder, more soluble in organic solvents, and generally gives cleaner reactions with higher yields.[2] The reaction is typically conducted in an anhydrous, high-boiling solvent like toluene or xylene to facilitate the reaction, which requires elevated temperatures.

Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-(2,5-Dibromophenyl)benzamide (1.0 eq) and anhydrous toluene.

-

Add Lawesson's reagent (0.6 eq) to the suspension. Note: Stoichiometrically, 0.5 eq is needed, but a slight excess is often used to ensure complete conversion.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting amide.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid is then purified by recrystallization.

Purification by Recrystallization

Rationale: Recrystallization is an effective technique for purifying solid organic compounds.[4] The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[5] For N-aryl benzothioamides, an ethanol/water system is often effective.

Protocol:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.[6]

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.[6]

-

Collect the resulting yellow crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain the pure this compound.

Thionation Reaction Mechanism

The mechanism of thionation with Lawesson's reagent is analogous to the Wittig reaction.[2] The Lawesson's reagent dimer (LR) is in equilibrium with a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a very stable P=O bond, to yield the final thioamide product.[8]

Caption: Mechanism of Lawesson's reagent thionation.

Characterization and Data Interpretation

Unequivocal structural confirmation is achieved by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they validate the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic rings and the N-H proton. The protons on the dibromophenyl ring will exhibit a specific splitting pattern due to their coupling, and the benzoyl ring protons will appear in their characteristic region. The N-H proton typically appears as a broad singlet.[9][10]

-

¹³C NMR: The most diagnostic signal in the carbon NMR spectrum is the thioamide carbon (C=S). This signal appears significantly downfield, typically in the 195-210 ppm range.[1][11] This is a dramatic shift from the amide carbonyl carbon (C=O) of the precursor, which resonates around 160-170 ppm, providing definitive evidence of the oxygen-for-sulfur exchange.

| Expected NMR Data (in CDCl₃) | |

| ¹H NMR | δ (ppm) : 9.0-9.5 (bs, 1H, NH ), 7.2-8.0 (m, 8H, Ar-H ) |

| ¹³C NMR | δ (ppm) : 198-205 (C =S), 115-145 (Ar-C ) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this synthesis, it is primarily used to confirm the conversion of the carbonyl group to a thiocarbonyl group.

-

Key Vibrational Bands: The spectrum of the starting material, N-(2,5-Dibromophenyl)benzamide, will show a strong absorption band for the C=O stretch, typically around 1650-1680 cm⁻¹. The IR spectrum of the product, this compound, will be characterized by the disappearance of this C=O band and the appearance of new bands associated with the thioamide group. The C=S stretching vibration is typically weaker than the C=O stretch and appears at a lower frequency, usually in the 1100-1250 cm⁻¹ region.[1][11][12] The N-H stretch will be present in both precursor and product, typically as a sharp band around 3200-3400 cm⁻¹.

| Key IR Absorptions | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch (Precursor) | 1650-1680 |

| C=S Stretch (Product) | 1100-1250 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, crucially in this case, confirms the presence of the two bromine atoms through their distinct isotopic pattern.

-

Molecular Ion Peak and Isotopic Pattern: The molecular formula for this compound is C₁₃H₉Br₂NS, with a calculated molecular weight of approximately 371.10 g/mol .[13] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[14][15] A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

-

M peak: Contains two ⁷⁹Br isotopes.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M peak.

-

M+4 peak: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M peak. This distinctive 1:2:1 intensity ratio for the M, M+2, and M+4 peaks is a definitive signature for a dibrominated compound.[14][16]

-

| Expected Mass Spectrometry Data | |

| Ion | Description |

| [M]⁺ | Corresponds to [C₁₃H₉⁷⁹Br₂NS]⁺ |

| [M+2]⁺ | Corresponds to [C₁₃H₉⁷⁹Br⁸¹BrNS]⁺ |

| [M+4]⁺ | Corresponds to [C₁₃H₉⁸¹Br₂NS]⁺ |

| Relative Intensity | ~ 1 : 2 : 1 |

Safety Precautions

-

Reagents: Benzoyl chloride is corrosive and a lachrymator. 2,5-dibromoaniline is toxic. Lawesson's reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. Toluene is flammable and toxic.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Procedure: Conduct all steps of the synthesis in a fume hood. Ensure the reflux apparatus is properly clamped and has a gentle flow of cooling water.

References

-

Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1286-1292. Available at: [Link]

-

Gomha, S. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. Available at: [Link]

-

Gomha, S. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

-

O'Brien, C. J., et al. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry, 18(2), 129-138. Available at: [Link]

-

Al-Hourani, B. J. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. Mechanism of thionation using Lawesson's reagent. Available at: [Link]

-

Larrañaga, O., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson’s Reagent. The Journal of Organic Chemistry, 81(16), 7068-7076. Available at: [Link]

-

Miller, A. D., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 566-578. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Available at: [Link]

-

LibreTexts Chemistry. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate. Top: IR spectrum of thioformamide (1) after deposition in an Ar matrix.... Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation. Available at: [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen.... Available at: [Link]

-

ResearchGate. (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]

-

National Institutes of Health. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Available at: [Link]

-

The Royal Society of Chemistry. Decomposition of benzoylthioureas into benzamides and thiobenzamides. Available at: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

YouTube. Recrystallization - Organic Chemistry Lab Technique. Available at: [Link]

-

PubMed. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Available at: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.... Available at: [Link]

-

Preprints.org. (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Available at: [Link]

-

ResearchGate. Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2 | Request PDF. Available at: [Link]

- Google Patents. WO2016111658A1 - Synthesis of thiosemicarbazone derivatives comprising sulphonamide group with potential anticonvulsant activity.

-

YouTube. Recrystallization Experiment - CHEM 312. Available at: [Link]

-

YouTube. recrystallization & purification of N-bromosuccinimide. Available at: [Link]

-

YouTube. EAS Nitration Experiment & Recrystallization. Available at: [Link]

-

ResearchGate. (PDF) NOVEL BENZOYLTHIOUREA DERIVATIVE.... Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. 944719-96-4|this compound|BLD Pharm [bldpharm.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

"N-(2,5-Dibromophenyl)benzothioamide CAS number 944719-96-4"

An In-depth Technical Guide to N-(2,5-Dibromophenyl)benzothioamide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 944719-96-4), a halogenated aromatic thioamide of interest to the chemical and pharmaceutical research communities. While specific literature on this compound is sparse, this document synthesizes information from analogous structures and established chemical principles to detail its physicochemical properties, robust synthesis methodologies, and predicted characterization data. Furthermore, we explore its potential biological activities and therapeutic applications by examining structurally related compounds, thereby providing a strong rationale for its further investigation in drug discovery and development.

Introduction and Physicochemical Profile

This compound is a member of the N-aryl benzothioamide class of compounds. The presence of a thioamide functional group, a bioisosteric replacement for the more common amide group, imparts unique chemical and biological properties. Thioamides are known to be more potent hydrogen bond donors and are less prone to self-aggregation than their amide counterparts, which can significantly influence molecular interactions and pharmacokinetic profiles[1]. The dibromo-substitution on the N-phenyl ring further enhances lipophilicity and introduces potential sites for halogen bonding, which can be critical for target engagement in drug design.

The logical precursor for the synthesis of this thioamide is its corresponding amide, N-(2,5-Dibromophenyl)benzamide (CAS No. 860555-85-7)[2]. The conversion from an amide to a thioamide is a fundamental transformation in medicinal chemistry, often explored to modulate a compound's activity, selectivity, or metabolic stability.

Caption: Relationship between the amide precursor and the target thioamide.

Physicochemical Data Summary

The following table summarizes the known and calculated properties of this compound.

| Property | Value | Source |

| CAS Number | 944719-96-4 | [3] |

| Molecular Formula | C₁₃H₉Br₂NS | [3] |

| Molecular Weight | 371.10 g/mol | [3] |

| MDL Number | MFCD27923418 | [3] |

| SMILES Code | S=C(NC1=CC(Br)=CC=C1Br)C2=CC=CC=C2 | [3] |

| Storage Conditions | Sealed in dry, room temperature | [3] |

Synthesis Methodologies: The Thionation Approach

The most direct and widely employed method for synthesizing thioamides is the thionation of the corresponding amide precursor. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom. Several reagents have been developed for this purpose, each with distinct advantages regarding reaction conditions, substrate scope, and operational simplicity.

Lawesson's Reagent: The Gold Standard

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, is a mild and highly efficient thionating agent for converting a wide range of carbonyl compounds, including amides, into their thio-analogs.[4] It is generally preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀) because it requires lower temperatures and typically results in higher yields with fewer side products.[4]

Causality of Choice: The selection of Lawesson's reagent is based on its proven reliability and high functional group tolerance. For a substrate like N-(2,5-Dibromophenyl)benzamide, which contains potentially reactive C-Br bonds, a mild reagent is crucial to avoid unwanted side reactions. The reaction proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a highly stable P=O bond being the thermodynamic driving force for the reaction.[4] Recent advancements have demonstrated the efficacy of this reaction under various conditions, including solvent-free mechanochemical activation, which offers a greener alternative to traditional solvent-based reflux.[5]

Caption: General workflow for thioamide synthesis using Lawesson's reagent.

Alternative Thionating Agents

While Lawesson's reagent is highly effective, other reagents can be considered.

-

Phosphorus Pentasulfide (P₄S₁₀): The classical reagent for thionation, P₄S₁₀ often requires higher temperatures and harsh conditions, which can be detrimental to sensitive substrates.[6][7]

-

Novel Adamantane-Framework Reagent: A recently developed air-stable, odorless thionating reagent offers a safer and more environmentally benign alternative, exhibiting excellent chemoselectivity and allowing for late-stage thionation of complex molecules.[7]

-

N-isopropyldithiocarbamate isopropyl ammonium salt: This novel thiating agent operates under mild, room-temperature conditions in a one-pot procedure, offering short reaction times and high yields.[6]

The choice of reagent ultimately depends on substrate compatibility, desired reaction conditions (e.g., temperature, time), and considerations for green chemistry.

Predicted Spectroscopic Characterization

While empirical data for this compound is not publicly available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[1][6][7]

| Spectroscopy | Predicted Key Signals / Features | Rationale |

| ¹H NMR | • ~9.0-11.0 ppm (broad singlet, 1H): N-H proton.• ~7.4-8.0 ppm (multiplets, 8H): Aromatic protons from the benzoyl and dibromophenyl rings. | The thioamide N-H proton is significantly deshielded due to the anisotropy of the C=S bond and its enhanced acidity, appearing further downfield than a typical amide N-H.[1][7] Aromatic protons will reside in their characteristic region. |

| ¹³C NMR | • ~195-205 ppm: C=S (thiocarbonyl) carbon.• ~115-145 ppm: Aromatic carbons. | The most diagnostic signal is the thiocarbonyl carbon, which appears significantly downfield (~30-40 ppm) compared to a typical amide carbonyl carbon (~160-170 ppm) due to the lower electronegativity and larger size of sulfur.[1][7] |

| FT-IR | • ~3100-3300 cm⁻¹: N-H stretching.• ~1100-1300 cm⁻¹: C=S stretching (Thioamide I band). | The C=S stretch is typically weaker and occurs at a lower frequency than the strong C=O stretch (~1650 cm⁻¹) found in the amide precursor.[1] The N-H stretch will be present as in the parent amide. |

Potential Biological Activity and Therapeutic Applications

The rationale for synthesizing this compound in a drug discovery context stems from the established biological activities of structurally similar molecules.

Anti-inflammatory Potential

Research on N-phenylcarbamothioylbenzamides has shown that halogenated derivatives possess significant anti-inflammatory properties.[8] Specifically, a compound featuring a N-(2,4-dibromophenyl) moiety demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model and was a strong inhibitor of prostaglandin E2 (PGE2) synthesis.[8] PGE2 is a key mediator of inflammation and pain. The structural similarity suggests that this compound could exhibit a similar mechanism of action, making it a candidate for development as a novel anti-inflammatory agent with potentially low ulcerogenic properties.[8]

Anticancer and Chemosensitizing Activity

N-substituted benzamides are known to exert anticancer effects through multiple mechanisms.

-

Inhibition of NFκB: Certain benzamide derivatives are potent inhibitors of NFκB activation, a critical signaling pathway that promotes cell survival and proliferation in cancer.[9]

-

Induction of Apoptosis: Some benzamides can induce apoptosis directly, separate from their NFκB inhibitory effects.[9]

-

IMPDH Inhibition: Benzamide analogues can inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[10]

The combination of the benzamide scaffold with the thioamide functional group and dibromo-substituents could yield a novel compound with potent activity in oncology.

Central Nervous System (CNS) Activity

The 2,5-dibromophenyl moiety is found in molecules with significant CNS activity. For instance, N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide was identified as a high-affinity and selective 5-HT₆ antagonist, a target for cognitive disorders.[11] This suggests that the specific substitution pattern of the target compound may confer properties suitable for neurological drug discovery.

Detailed Experimental Protocols

The following protocol is a representative, self-validating procedure for the synthesis of this compound from its amide precursor using Lawesson's reagent, based on established methodologies.[5][6][12]

Protocol: Synthesis of this compound via Lawesson's Reagent

Objective: To convert N-(2,5-Dibromophenyl)benzamide to its corresponding thioamide.

Materials:

-

N-(2,5-Dibromophenyl)benzamide (1.0 eq)

-

Lawesson's Reagent (0.5-0.6 eq)

-

Anhydrous Toluene (or Dioxane)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add N-(2,5-Dibromophenyl)benzamide (1.0 eq) and Lawesson's Reagent (0.6 eq).

-

Rationale: An inert atmosphere prevents moisture from reacting with the reagents. Using a slight excess of Lawesson's Reagent (relative to the 0.5 eq stoichiometry) ensures complete conversion of the starting material.

-

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M.

-

Rationale: Toluene is a common high-boiling, non-protic solvent suitable for this reaction. Anhydrous conditions are critical for the stability and reactivity of Lawesson's reagent.

-

-

Thionation Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A new, lower Rf spot (more nonpolar) corresponding to the thioamide product should appear as the starting amide spot disappears.

-

Self-Validation: The reaction is complete when the starting material is no longer detectable. This ensures the process is not terminated prematurely or run unnecessarily long.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble byproducts. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Rationale: The NaHCO₃ wash neutralizes any acidic byproducts from the decomposition of Lawesson's Reagent. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

-

Rationale: Chromatography is necessary to remove the phosphorus-containing byproducts and any unreacted starting material, yielding the pure thioamide.

-

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This compound is a synthetically accessible compound with a high potential for application in drug discovery. Based on robust chemical precedent, its synthesis can be reliably achieved through the thionation of its amide precursor, with Lawesson's reagent representing a prime methodological choice. Analysis of structurally related molecules strongly suggests that this compound warrants investigation for its potential anti-inflammatory, anticancer, and neurological activities. This guide provides the foundational chemical knowledge and a clear strategic impetus for researchers to incorporate this compound into their screening and development pipelines.

References

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Al-Adiwish, W. M., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2020(2), M1131. [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Perin, N., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Sustainability. [Link]

-

Otsuka, T., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H₂S Emission. ACS Publications. [Link]

-

Yusuf, M., et al. (2015). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 9, 5935–5945. [Link]

-

Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Grivas, S., & Ramezani, M. (1992). Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Acta Chemica Scandinavica, 46, 990-992. [Link]

-

Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 807–814. [Link]

-

El-Demerdash, A., et al. (2019). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 17(1), 53. [Link]

-

Safety Data Sheet for Sodium tetraborate decahydrate. Penta Chemicals. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

-

El-Faham, A., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(3), M1650. [Link]

-

Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. [Link]

-

N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide Information. PubChem. [Link]

-

2,5-dibromo-N-(5-bromo-2-chlorophenyl)benzamide Information. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 860555-85-7|N-(2,5-Dibromophenyl)benzamide|BLD Pharm [bldpharm.com]

- 3. 944719-96-4|this compound|BLD Pharm [bldpharm.com]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organic-chemistry.org [organic-chemistry.org]

Introduction: Unveiling the Molecular Identity of a Novel Thioamide

An In-depth Technical Guide to the Spectral Analysis of N-(2,5-Dibromophenyl)benzothioamide

Audience: Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic thioamide, a class of compounds recognized for its versatile chemical reactivity and potential applications in medicinal chemistry and materials science. Thioamides, the sulfur isosteres of amides, serve as crucial building blocks in the synthesis of various sulfur-containing heterocycles.[1] Furthermore, related benzamide and thioamide structures have demonstrated promising biological activities, including anti-inflammatory properties, making them attractive scaffolds for drug discovery.[2][3][4]

The rigorous and unambiguous characterization of such molecules is the bedrock of reliable scientific research and development. The substitution pattern of the dibromophenyl ring and the presence of the benzothioamide core present a unique spectral fingerprint. This guide provides a comprehensive, multi-technique approach to the spectral analysis of this compound, moving beyond mere data presentation to explain the underlying principles and rationale behind the analytical choices. Our objective is to equip researchers with a self-validating framework for confirming the synthesis, purity, and structural integrity of this compound.

Caption: Molecular Structure of this compound.

Foundational Context: Synthesis and the Imperative for Analysis

The most common route to synthesizing thioamides is the thionation of the corresponding amide precursor, in this case, N-(2,5-Dibromophenyl)benzamide. Reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀) are typically employed in a suitable high-boiling solvent like toluene or xylene.[1][5]

Understanding this synthetic pathway is critical from an analytical perspective. The reaction may not proceed to completion, leaving unreacted starting amide. Additionally, side products can form. Therefore, spectral analysis is not merely for identification but is a crucial quality control step to ensure the final compound is free from these process-related impurities.

Caption: General workflow for the synthesis of the target thioamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

Theoretical Basis

FT-IR spectroscopy is an indispensable first-pass technique for confirming the successful conversion of the amide to the thioamide. It probes the vibrational modes of molecules, providing a distinct fingerprint of the functional groups present. For this analysis, the key transformations to monitor are the disappearance of the amide C=O stretching band and the appearance of vibrations associated with the thioamide (C=S) group.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR-FTIR method is recommended for its speed, ease of use, and requirement for only a minuscule amount of solid sample, eliminating the need for KBr pellet preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan. The background spectrum of the clean, empty crystal is a critical self-validating step, ensuring no interfering signals are present.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Caption: Experimental workflow for ATR-FT-IR analysis.

Data Interpretation and Expected Vibrational Bands

The resulting spectrum should be analyzed for key vibrational bands that confirm the structure. The substitution of oxygen with the heavier sulfur atom in the carbonyl group leads to significant changes in the vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comments |

| N-H Stretch | ~3300 - 3100 | A moderately sharp peak indicating the secondary amine of the thioamide group.[6] |

| Aromatic C-H Stretch | ~3100 - 3000 | Characteristic of sp² C-H bonds in the benzene rings. |

| Aromatic C=C Stretch | ~1600 - 1450 | A series of sharp peaks corresponding to the vibrations of the two aromatic rings. |

| Thioamide II Band (C-N Stretch) | ~1550 - 1500 | This band has significant C-N stretching character.[6] |

| Thioamide I Band (C=S Stretch) | ~1400 - 1300 | The C=S bond vibration is heavily coupled with other vibrations and appears in this region. Its presence, along with the absence of a C=O band (~1650 cm⁻¹), is strong evidence of successful thionation.[7] |

| C-Br Stretch | < 700 | The carbon-bromine stretching vibration is found at low frequencies due to the high mass of the bromine atom.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for thioamides as it can help in observing the N-H proton, which may exchange too rapidly in other solvents.

-

Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion. Standard acquisition parameters for both ¹H and ¹³C{¹H} (proton-decoupled) experiments are generally sufficient.[1][5]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comments |

| N-H | > 9.0 (in DMSO-d₆) | Broad Singlet (br s) | The thioamide proton is typically deshielded and appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| Benzoyl Protons (ortho) | ~7.8 - 8.0 | Multiplet (m) or Doublet (d) | These two protons are closest to the electron-withdrawing thioamide group and are thus the most deshielded of the aromatic protons. |

| Benzoyl Protons (meta, para) | ~7.4 - 7.6 | Multiplet (m) | These three protons will appear as a complex multiplet in the typical aromatic region. |

| Dibromophenyl Proton (H-6) | ~7.6 - 7.8 | Doublet (d) | This proton is ortho to one bromine and meta to the other, experiencing distinct electronic effects. |

| Dibromophenyl Proton (H-3) | ~7.4 - 7.5 | Doublet (d) | This proton is ortho to the thioamide nitrogen and a bromine atom. |

| Dibromophenyl Proton (H-4) | ~7.1 - 7.3 | Doublet of Doublets (dd) | This proton is coupled to both H-3 and H-6. |

¹³C NMR Data Interpretation

Proton-decoupled ¹³C NMR reveals all unique carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Comments |

| Thioamide (C=S) | ~195 - 205 | This is the most characteristic signal. The carbon of the C=S group is significantly deshielded and appears far downfield, providing unequivocal evidence of the thioamide functionality.[5][7] |

| Aromatic Carbons | ~115 - 145 | The spectrum will show multiple signals in this region corresponding to the 12 aromatic carbons. Carbons directly attached to bromine (C-Br) will be shifted to ~115-125 ppm.[9] |

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Theoretical Basis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the distinct natural isotopic abundances of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[10][11] This creates a highly characteristic pattern for any ion containing bromine atoms.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for this molecule, which should readily protonate to form the [M+H]⁺ ion.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. A high-resolution instrument (like a TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Data Interpretation: The Dibromo Isotopic Signature

The most critical feature to identify is the molecular ion cluster. For a compound with two bromine atoms, the spectrum will exhibit a unique triplet of peaks for the molecular ion ([M]⁺ or [M+H]⁺).

-

M Peak: Contains two ⁷⁹Br isotopes.

-

M+2 Peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 Peak: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks will be approximately 1:2:1 , a definitive signature for a dibrominated species.[10][11]

| Ion | Expected m/z (for [M+H]⁺) | Relative Intensity | Composition |

| [M+H]⁺ | 387.9 | ~1 | C₁₃H₁₀⁷⁹Br₂NS⁺ |

| [M+2+H]⁺ | 389.9 | ~2 | C₁₃H₁₀⁷⁹Br⁸¹BrNS⁺ |

| [M+4+H]⁺ | 391.9 | ~1 | C₁₃H₁₀⁸¹Br₂NS⁺ |

Further fragmentation may occur, primarily involving the cleavage of the C-N or C-C bonds adjacent to the thioamide group. Any fragment containing one bromine atom will appear as a doublet of peaks (1:1 intensity ratio) separated by 2 m/z units.

Caption: Workflow for high-resolution mass spectrometry analysis.

Conclusion

The spectral analysis of this compound requires a synergistic application of multiple analytical techniques. FT-IR provides rapid confirmation of the key functional group transformation. High-field NMR spectroscopy delivers an unambiguous blueprint of the molecule's proton and carbon framework. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental composition with exceptional confidence through the characteristic isotopic pattern of the two bromine atoms. Together, these methods form a robust, self-validating protocol that ensures the identity, purity, and structural integrity of the target compound, providing a solid analytical foundation for its further investigation in drug development and chemical research.

References

-

Thioamide N–C(S) Activation - The Royal Society of Chemistry . Source: The Royal Society of Chemistry. [Link]

-

Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC . Source: PubMed Central. [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

-

(PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide - ResearchGate . Source: ResearchGate. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI . Source: MDPI. [Link]

-

Halogenated Organic Compounds | Spectroscopy Online . Source: Spectroscopy Online. [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate . Source: ResearchGate. [Link]

-

Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - ResearchGate . Source: ResearchGate. [Link]

-

Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission - ACS Publications . Source: ACS Publications. [Link]

-

FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives . Source: MDPI. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent . Source: MDPI. [Link]

-

novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties | Request PDF - ResearchGate . Source: ResearchGate. [Link]

-

FT–IR benzamide ( 1 ). | Download Scientific Diagram - ResearchGate . Source: ResearchGate. [Link]

-

Mass Spectrometry - MSU chemistry . Source: Michigan State University Department of Chemistry. [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube . Source: YouTube. [Link]

-

Wiley-VCH 2007 - Supporting Information . Source: Wiley-VCH. [Link]

Sources

- 1. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to Determining the Solubility of N-(2,5-Dibromophenyl)benzothioamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of N-(2,5-Dibromophenyl)benzothioamide in a range of organic solvents. In the absence of extensive published data for this specific compound, this document emphasizes the foundational principles of solubility, robust experimental design, and precise analytical quantification. It serves as a self-validating instructional manual, enabling the generation of reliable and reproducible solubility data essential for applications ranging from synthetic chemistry to pharmaceutical formulation. We will delve into the theoretical underpinnings of solubility, present a detailed, step-by-step experimental protocol based on the gold-standard shake-flask method, and discuss appropriate analytical techniques for concentration determination. This guide is structured to impart not just procedural knowledge, but also the scientific rationale behind each step, ensuring a deep and practical understanding of the solubility determination process.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter.[1][2][3] For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for a multitude of applications. In synthetic organic chemistry, solvent selection for reactions, purification, and crystallization is dictated by the solubility of reactants, intermediates, and products. In medicinal chemistry and drug development, the solubility of an active pharmaceutical ingredient (API) influences its bioavailability, formulation strategies, and potential delivery routes.[4][5]

This compound belongs to the thioamide class of compounds. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom.[6] This substitution leads to significant changes in physicochemical properties; thioamides are typically less prone to self-aggregation than their amide counterparts, and while they are stronger hydrogen bond donors, they are weaker hydrogen bond acceptors.[7] These characteristics have a profound impact on their interaction with solvents and, consequently, their solubility.

This guide will provide a robust methodology to experimentally determine the solubility of this compound, empowering researchers to generate the critical data needed for their specific applications.

Theoretical Foundations of Solubility

The dissolution of a solid in a liquid is a complex thermodynamic process governed by the free energy of mixing.[8] A negative Gibbs free energy change (ΔG) for the dissolution process indicates a spontaneous process, leading to solubility. This is described by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution, T is the absolute temperature, and ΔS is the entropy of solution.[8]

The process can be conceptually broken down into three steps:

-

Breaking of solute-solute bonds: Energy is required to overcome the lattice energy of the solid solute (endothermic).

-

Breaking of solvent-solvent bonds: Energy is required to create a cavity in the solvent for the solute molecule (endothermic).

-

Formation of solute-solvent bonds: Energy is released when the solute molecule interacts with the solvent molecules (exothermic).

The overall enthalpy of solution (ΔH) is the sum of the enthalpy changes of these three steps.[9] The principle of "like dissolves like" is a useful empirical rule; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

Hansen Solubility Parameters (HSP)

Pre-Experimental Considerations

Compound Information

-

Compound Name: this compound

-

CAS Number: 944719-96-4[13]

-

Molecular Formula: C₁₃H₉Br₂NS[13]

-

Molecular Weight: 371.10 g/mol [13]

-

Structure:

Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application and should span a range of polarities and functionalities. A suggested starting panel of solvents is presented in Table 1.

Table 1: Suggested Organic Solvents for Solubility Screening

| Solvent | Class | Polarity (Dielectric Constant) | Potential Applications |

| Hexane | Non-polar alkane | 1.88 | Recrystallization, chromatography |

| Toluene | Aromatic hydrocarbon | 2.38 | Reaction medium, recrystallization |

| Dichloromethane | Halogenated hydrocarbon | 9.08 | Extraction, reaction medium |

| Ethyl Acetate | Ester | 6.02 | Chromatography, extraction |

| Acetone | Ketone | 20.7 | General solvent, cleaning |

| Acetonitrile | Nitrile | 37.5 | HPLC mobile phase, reaction medium |

| Isopropanol | Alcohol | 19.9 | Recrystallization, formulation |

| Methanol | Alcohol | 32.7 | General solvent, reaction medium |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | NMR solvent, stock solutions |

| N,N-Dimethylformamide (DMF) | Amide | 36.7 | Reaction medium, formulation |

Health and Safety

-

This compound: The toxicological properties of this specific compound have not been thoroughly investigated. It should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[14]

-

Organic Solvents: All organic solvents listed are hazardous to varying degrees.[15] They can be flammable, volatile, and toxic upon inhalation, ingestion, or skin contact.[7][13][16][17] Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them in a fume hood.[18]

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[5][19] The following protocol is adapted from guidelines such as those from the USP and OECD.[1][2][19][20][21]

Workflow Diagram

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of glass vials (one for each solvent). A starting amount of 10-20 mg is often sufficient.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly with appropriate caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for accurate quantification due to its specificity and sensitivity.[4][22][23]

-

HPLC Method Development (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water may be suitable.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by performing a UV scan of a dilute solution of this compound in the mobile phase to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10 µL.

-

-

Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO).

-

Perform a series of dilutions to create at least five calibration standards of different concentrations that bracket the expected sample concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples into the HPLC system.

-

Determine the peak area for this compound in each sample.

-

Use the calibration curve equation to calculate the concentration in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. The results should be reported as the mean of at least three replicate experiments, along with the standard deviation.

Table 2: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Experimental Value ± SD | Calculated Value ± SD |

| Toluene | Experimental Value ± SD | Calculated Value ± SD |

| Dichloromethane | Experimental Value ± SD | Calculated Value ± SD |

| Ethyl Acetate | Experimental Value ± SD | Calculated Value ± SD |

| Acetone | Experimental Value ± SD | Calculated Value ± SD |

| Acetonitrile | Experimental Value ± SD | Calculated Value ± SD |

| Isopropanol | Experimental Value ± SD | Calculated Value ± SD |

| Methanol | Experimental Value ± SD | Calculated Value ± SD |

| Dimethyl Sulfoxide | Experimental Value ± SD | Calculated Value ± SD |

| N,N-Dimethylformamide | Experimental Value ± SD | Calculated Value ± SD |

SD: Standard Deviation

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound in various organic solvents. By combining a strong theoretical understanding with a detailed, validated experimental protocol, researchers can confidently generate high-quality, reproducible solubility data. This information is indispensable for the rational design of chemical processes, the development of novel formulations, and the advancement of scientific research involving this compound. The principles and methodologies described herein are broadly applicable and provide a solid foundation for the characterization of the solubility of other novel chemical entities.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. [Link]

-

INDUSTRIAL ORGANIC SOLVENTS. Safe Work Australia. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Organic solvents - hazards, first aid, safe use. Resene. [Link]

-

Hansen Solubility Parameters. Hansen Solubility. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Hansen solubility parameter – Knowledge and References. Taylor & Francis. [Link]

-

Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]

-

Solvation Thermodynamics of Organic Molecules by the Molecular Integral Equation Theory: Approaching Chemical Accuracy. Request PDF - ResearchGate. [Link]

-

〈1236〉 Solubility Measurements. USP-NF ABSTRACT. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

9.6 Free Energy of Dissolution. AP Chem - Fiveable. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. Request PDF - ResearchGate. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Request PDF - ResearchGate. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn. [Link]

-

Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. uspnf.com [uspnf.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. improvedpharma.com [improvedpharma.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. fiveable.me [fiveable.me]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. paint.org [paint.org]

- 13. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. journaljpri.com [journaljpri.com]

- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 17. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. laboratuar.com [laboratuar.com]

- 21. oecd.org [oecd.org]

- 22. pharmaguru.co [pharmaguru.co]

- 23. researchgate.net [researchgate.net]

"N-(2,5-Dibromophenyl)benzothioamide structural elucidation"

An In-Depth Technical Guide to the Core Structural Elucidation of N-(2,5-Dibromophenyl)benzothioamide

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the unambiguous structural elucidation of this compound. Moving beyond a simple recitation of techniques, this document details the causal logic behind the experimental workflow, from synthesis to definitive characterization. It is designed for researchers, scientists, and drug development professionals who require not only the "how" but the "why" of structural analysis. The protocols herein are presented as self-validating systems, where each piece of analytical data corroborates the next, culminating in a high-confidence structural assignment. We will cover the synthesis of the target compound, followed by a multi-technique analytical workflow including Mass Spectrometry, FT-IR Spectroscopy, Multinuclear NMR Spectroscopy, and Single-Crystal X-ray Diffraction.

Introduction: The Rationale for Rigorous Elucidation

This compound belongs to the class of N-aryl benzothioamides, compounds of significant interest in medicinal chemistry and materials science. The thioamide functional group, an isostere of the amide bond, imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic stability profiles[1]. The presence of a dibrominated phenyl ring further introduces potential for halogen bonding and provides sites for subsequent chemical modification.

Given these features, this compound serves as a valuable scaffold. However, its utility is predicated on the absolute certainty of its structure. Ambiguity in the substitution pattern of the bromine atoms or incomplete conversion from the amide precursor could lead to erroneous structure-activity relationship (SAR) studies and wasted resources. This guide, therefore, presents a systematic and robust workflow to ensure the identity and purity of the synthesized compound.

Synthetic Pathway: From Amide Precursor to Thioamide Target

The most reliable route to this compound involves a two-step synthesis. First, the corresponding amide, N-(2,5-Dibromophenyl)benzamide, is prepared via standard amidation. Second, this amide is converted to the target thioamide through a thionation reaction, most commonly employing Lawesson's Reagent.

Experimental Protocol 1: Synthesis of N-(2,5-Dibromophenyl)benzamide (Precursor)

This procedure is adapted from standard Schotten-Baumann reaction conditions.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 20 mL). Add pyridine (1.2 eq.) to the solution and cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol/water to yield N-(2,5-Dibromophenyl)benzamide as a white solid[2][3].

Experimental Protocol 2: Thionation to this compound

This protocol utilizes Lawesson's reagent, a robust and widely used thionating agent[4][5].

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the synthesized N-(2,5-Dibromophenyl)benzamide (1.0 eq.) and Lawesson's Reagent (0.6 eq.).

-

Solvent Addition: Add anhydrous toluene (approx. 40 mL).

-

Reaction: Heat the mixture to reflux (approx. 110 °C). The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting amide by TLC. The product will be a distinct yellow color.

-

Work-up: Cool the reaction mixture to room temperature. To quench excess Lawesson's reagent and simplify purification, add ethanol (10 mL) and reflux for an additional 30 minutes[6]. Remove the solvent in vacuo.

-

Purification: Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The product, this compound, is usually isolated as a bright yellow solid.

The Analytical Workflow: A Multi-Pronged Approach

A sequential and logical application of analytical techniques is crucial. Each step provides a piece of the structural puzzle, and the data must be self-consistent.

Mass Spectrometry: The First Confirmation

Principle: High-resolution mass spectrometry (HRMS) provides the most accurate determination of a molecule's mass, allowing for the confident assignment of its molecular formula. The isotopic pattern is particularly informative for halogenated compounds.

Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data & Interpretation: The presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion peak will appear as a triplet with a distinctive 1:2:1 intensity ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions.

| Ion | Expected m/z | Relative Intensity | Causality |

| [M+H]⁺ (C₁₃H₁₀⁷⁹Br₂NS)⁺ | 370.91 | ~25% | Protonated molecule with two ⁷⁹Br isotopes. |

| [M+H]⁺ (C₁₃H₁₀⁷⁹Br⁸¹BrNS)⁺ | 372.91 | ~50% | Protonated molecule with one ⁷⁹Br and one ⁸¹Br. |

| [M+H]⁺ (C₁₃H₁₀⁸¹Br₂NS)⁺ | 374.91 | ~25% | Protonated molecule with two ⁸¹Br isotopes. |

Fragmentation Analysis: The fragmentation pattern provides corroborating structural evidence[7]. Key expected fragments include:

-

Loss of Br: [M+H - Br]⁺

-

Benzoyl Cation: [C₆H₅CO]⁺ at m/z 105 (often a base peak).

-

Thiobenzoyl Cation: [C₆H₅CS]⁺ at m/z 121.

-

Dibromoaniline fragment: [C₆H₅Br₂N]⁺ at m/z 250.

FT-IR Spectroscopy: Functional Group Fingerprinting

Principle: Infrared spectroscopy probes the vibrational modes of covalent bonds. Specific functional groups absorb IR radiation at characteristic frequencies, providing a rapid and reliable method for confirming their presence.

Protocol:

-

Prepare the sample using either the KBr pellet method or by placing a small amount of the solid on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum serves as a crucial checkpoint to confirm both the presence of the thioamide group and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3300-3100 | Medium | N-H stretch | Confirms the secondary thioamide. Its position can indicate hydrogen bonding. |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Indicates the presence of the two aromatic rings. |

| ~1600-1450 | Strong-Medium | C=C aromatic ring stretches | Further confirmation of the aromatic systems. |

| ~1400-1550 | Strong | Thioamide B band (coupled C-N stretch & N-H bend) | A key indicator of the thioamide group[8]. |

| ~1120 ± 20 | Medium-Strong | C=S stretch | Confirms successful thionation. This is a significant shift from the C=O stretch of the amide precursor (~1660 cm⁻¹)[9]. |

| ~800-600 | Strong | C-H out-of-plane bending | Pattern can hint at the aromatic substitution pattern. |

| ~600-500 | Medium | C-Br stretch | Confirms the presence of bromination[10][11]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR does the same for carbon atoms.

Protocol:

-

Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Predicted Data & Interpretation

The spectrum is expected to show signals corresponding to the 9 protons of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the anisotropic effects of the aromatic rings.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0-10.0 | broad singlet | 1H | N-H | The thioamide proton is typically deshielded and appears downfield. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. |

| ~7.8-8.0 | multiplet | 2H | H-2', H-6' | Protons on the benzoyl ring ortho to the C=S group are deshielded. |

| ~7.4-7.6 | multiplet | 3H | H-3', H-4', H-5' | Remaining protons of the benzoyl ring. |

| ~7.6-7.7 | doublet | 1H | H-6 | Proton on the dibromophenyl ring, ortho to the NH group and meta to a Br. |

| ~7.4-7.5 | doublet of doublets | 1H | H-4 | Proton on the dibromophenyl ring, between two Br atoms. |

| ~7.2-7.3 | doublet | 1H | H-3 | Proton on the dibromophenyl ring, ortho to a Br atom. |

Note: Chemical shifts are predictions based on related structures and may vary slightly. 2D NMR (COSY) would be essential to definitively assign the coupled protons on the dibromophenyl ring.

¹³C NMR: Predicted Data & Interpretation

The ¹³C NMR spectrum will confirm the carbon skeleton and, most importantly, the presence of the thiocarbonyl group.

| Predicted δ (ppm) | Assignment | Rationale |

| ~200-210 | C=S | The thiocarbonyl carbon is highly deshielded and is the most downfield signal, providing definitive evidence of thionation[9]. This is a dramatic shift from an amide carbonyl (~165 ppm). |

| ~140-145 | C-1' | Quaternary carbon of the benzoyl ring attached to the C=S group. |

| ~125-135 | Aromatic CH | Signals for the 5 CH carbons of the benzoyl ring and 3 CH carbons of the dibromophenyl ring. |

| ~138-142 | C-1 | Quaternary carbon of the dibromophenyl ring attached to the NH group. |

| ~115-125 | C-Br (C-2, C-5) | Quaternary carbons directly attached to bromine atoms. Their shifts are influenced by the heavy atom effect. |

Single-Crystal X-ray Diffraction: The Definitive Structure

Principle: When a single, high-quality crystal of the compound is irradiated with X-rays, the resulting diffraction pattern can be used to calculate the precise three-dimensional arrangement of every atom in the molecule. This is the gold standard for structural elucidation[12].

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a solvent (e.g., DCM/hexane, ethanol) from a concentrated solution of the purified compound.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the data and solve the structure using specialized software (e.g., SHELX). Refine the atomic positions and thermal parameters to achieve a final, high-resolution structure.

Expected Structural Features:

-

Confirmation of Connectivity: The resulting 3D model will unequivocally confirm the this compound structure.

-

Conformation: The dihedral angle between the two aromatic rings will be determined. In related structures, the rings are often significantly twisted relative to each other[7].

-

Intermolecular Interactions: The crystal packing will reveal non-covalent interactions. One would expect to observe intermolecular N-H···S hydrogen bonds, a common motif in thioamides, which often form chain or dimer structures[13]. Halogen bonding (Br···S or Br···Br) may also be present, influencing the crystal packing[14][15].

Conclusion

The structural elucidation of this compound is a systematic process where each analytical technique provides a layer of validation. Mass spectrometry confirms the molecular formula. FT-IR spectroscopy verifies the key functional groups and the success of the thionation reaction. ¹H and ¹³C NMR spectroscopy map out the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-technique workflow, researchers can proceed with confidence in their downstream applications, knowing their molecule is precisely what they designed it to be.

References

- Caddick, S. et al. (2007). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.

-